molecular formula C21H17N5O2S2 B3216502 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 1171980-28-1

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B3216502
CAS No.: 1171980-28-1
M. Wt: 435.5
InChI Key: BEPKUMACOONIIK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-3-28-15-5-4-6-16-19(15)24-21(30-16)26-18(9-12(2)25-26)23-20(27)13-7-8-14-17(10-13)29-11-22-14/h4-11H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPKUMACOONIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of benzothiazole compounds

Biochemical Analysis

Biochemical Properties

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins . The compound’s interaction with COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, it has been shown to interact with other biomolecules, such as neurotransmitters, indicating its potential role in neurological functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, the compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors . These interactions highlight its potential as a therapeutic agent in inflammatory and neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in cell signaling and gene expression . In vivo studies further support these findings, indicating potential long-term effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation . The compound’s metabolism leads to the formation of active metabolites that can further influence cellular functions . These interactions underscore its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . These localizations are crucial for its interactions with DNA and other biomolecules, influencing its overall efficacy .

Biological Activity

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural moieties, which include benzothiazole and pyrazole rings, known for their pharmacological potential.

Antitumor Activity

Research has indicated that compounds featuring benzothiazole and pyrazole derivatives exhibit promising antitumor properties. For instance, studies on similar compounds have demonstrated their ability to inhibit the proliferation of cancer cell lines, including lung adenocarcinoma (A549) and mouse fibroblast (NIH/3T3) cells. These compounds have shown selective profiles with higher apoptotic activity, suggesting that they induce programmed cell death in tumor cells while sparing normal cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 3bA54910Apoptosis induction
Compound XNIH/3T315Necrosis

Antimicrobial Activity

The biological activity of benzothiazole derivatives extends to antimicrobial properties. Compounds similar to this compound have been studied for their effectiveness against various bacterial strains. For instance, certain derivatives have shown potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with IC50 values indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainIC50 (µg/mL)Activity Level
Compound AS. aureus0.012High
Compound BE. coli0.008Very High

The mechanisms through which these compounds exert their biological effects are multifaceted. In antitumor applications, the compounds are believed to interact with cellular pathways that regulate apoptosis, potentially targeting specific proteins involved in cell cycle regulation and survival . In antimicrobial contexts, the inhibition of bacterial topoisomerases has been identified as a key mechanism, disrupting DNA replication processes in bacteria without affecting human cells .

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives similar to this compound:

  • Study on Antitumor Activity : A recent study synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The most active compound exhibited an IC50 value of 10 µM against A549 cells, indicating significant potential for therapeutic use in lung cancer treatment .
  • Antimicrobial Evaluation : Another research effort assessed the antibacterial activity of related compounds against clinical isolates of S. aureus and E. coli. The results showed that certain derivatives had IC50 values in the low microgram range, suggesting they could serve as effective alternatives to conventional antibiotics .

Comparison with Similar Compounds

Analysis of Provided Evidence

  • describes Multiwfn, a computational tool for wavefunction analysis .
  • lists unrelated thiazole- and imidazolidine-containing compounds from Pharmacopeial Forum , but none share structural or functional similarity to the target compound.

Critical Limitations in Addressing the Query

  • No Direct Data: The evidence lacks synthesis protocols, biological activity, pharmacokinetic data, or structural analogs of the target compound.

Recommendations for Further Research

To produce the requested article, the following steps would be necessary (but are outside the scope of the provided evidence):

Literature Review : Access peer-reviewed journals (e.g., Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry) for structural analogs, SAR studies, or computational modeling data.

Database Mining : Utilize platforms like SciFinder or PubChem to identify compounds with shared scaffolds (e.g., benzo[d]thiazole, pyrazole) and collate comparative data.

Experimental Validation : If primary data are unavailable, experimental studies (e.g., binding assays, ADMET profiling) would be required to establish a meaningful comparison.

Q & A

Q. What are the standard synthetic routes for N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential formation of the pyrazole and thiazole rings. For the thiazole moiety , thiourea reacts with α-haloketones under acidic or basic conditions to form the core structure . The pyrazole ring is synthesized via cyclization of hydrazine derivatives with β-keto esters or nitriles. Final coupling of the benzo[d]thiazole-6-carboxamide group often employs amide bond-forming agents (e.g., EDCI or DCC) in polar aprotic solvents like DMF, with triethylamine as a catalyst to neutralize byproducts . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions, with aromatic protons in the δ 7.0–8.5 ppm range and methyl groups at δ 2.3–2.6 ppm .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±5 ppm accuracy) .
  • Elemental Analysis : Ensures purity by matching calculated vs. experimental C, H, N, S percentages .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Anticancer Screening : NCI-60 cell line panel testing at 10 µM concentrations, with GI₅₀ values calculated for dose-response curves .
  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times to minimize variability .
  • Purity Verification : HPLC (>95% purity) and LC-MS to rule out impurities affecting activity .
  • Mechanistic Studies : Compare binding affinities via surface plasmon resonance (SPR) or molecular docking to identify target-specific interactions .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of activity differences between batches .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
  • Temperature Control : Maintain 70–80°C during cyclocondensation to prevent side reactions .
  • Workup Refinement : Use ice-water quenching to precipitate pure products and minimize losses during filtration .

Q. How are computational methods applied to study this compound’s reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with EGFR kinase) to rationalize structure-activity relationships .
  • Retrosynthetic Analysis : Tools like ChemAxon or Synthia propose viable pathways for novel derivatives .

Q. What experimental designs address conflicting spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 13C-labeled analogs to resolve overlapping signals in complex aromatic regions .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • X-ray Crystallography : Resolve regiochemistry disputes by determining crystal structures of key intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

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